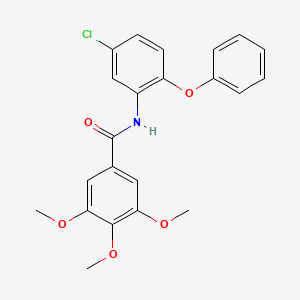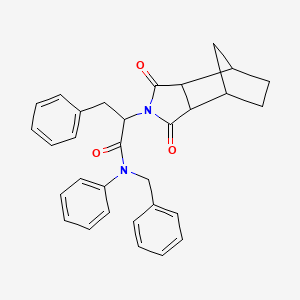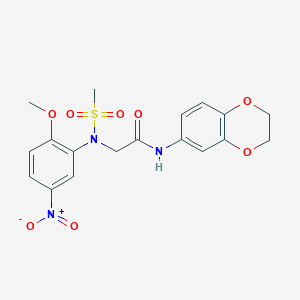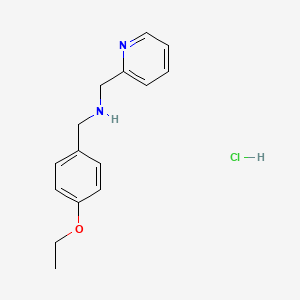![molecular formula C9H10Cl2N2O3S B4172307 2-[(2,5-Dichlorophenyl)sulfonylamino]propanamide](/img/structure/B4172307.png)
2-[(2,5-Dichlorophenyl)sulfonylamino]propanamide
Übersicht
Beschreibung
2-[(2,5-Dichlorophenyl)sulfonylamino]propanamide is a chemical compound with the molecular formula C9H10Cl2N2O3S It is known for its unique structure, which includes a sulfonyl group attached to a dichlorophenyl ring and an alaninamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,5-Dichlorophenyl)sulfonylamino]propanamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with alaninamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, resulting in the formation of simpler amide derivatives.
Substitution: The dichlorophenyl ring can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amide derivatives.
Substitution: Various substituted phenylalaninamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2,5-Dichlorophenyl)sulfonylamino]propanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[(2,5-Dichlorophenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets. The sulfonyl group is known to be an electron-withdrawing group, which can influence the reactivity of the compound. The dichlorophenyl ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can affect the compound’s binding to biological targets. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
- N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-iodophenyl)alaninamide
- N-(2,3-Dichlorophenyl)-2-[(2,5-Dichlorophenyl)sulfonylamino]propanamide
Comparison: 2-[(2,5-Dichlorophenyl)sulfonylamino]propanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the alaninamide moiety Compared to similar compounds, it may exhibit different reactivity and biological activities due to these structural differences
Eigenschaften
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O3S/c1-5(9(12)14)13-17(15,16)8-4-6(10)2-3-7(8)11/h2-5,13H,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUPTLYUAHWYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4172232.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B4172246.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide](/img/structure/B4172261.png)


![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-(4-chlorophenoxy)acetamide dihydrochloride](/img/structure/B4172275.png)
![N-CYCLOHEXYL-N'-[2-(1-PHENYLETHYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL]UREA](/img/structure/B4172276.png)

![2-[(4-methoxyphenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide](/img/structure/B4172294.png)

![N-(3'-acetyl-1-benzyl-5-methoxy-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4172306.png)
![2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4172310.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]-4-morpholin-4-yl-3-nitrobenzamide](/img/structure/B4172314.png)
